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1-chloro-2-methylbutan-2-ol - 74283-48-0

1-chloro-2-methylbutan-2-ol

Catalog Number: EVT-3418017
CAS Number: 74283-48-0
Molecular Formula: C5H11ClO
Molecular Weight: 122.59 g/mol
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Product Introduction

Overview

1-Chloro-2-methylbutan-2-ol is an organic compound classified as a chlorinated alcohol. Its molecular formula is C5H11ClOC_5H_{11}ClO, and it features both a chlorine atom and a hydroxyl group attached to a branched carbon chain. This compound is of interest in various chemical applications due to its unique structure and reactivity.

Source

The compound can be synthesized through various methods, primarily involving the chlorination of alcohols or alkenes. The synthesis often utilizes reagents like hydrochloric acid or cation exchange resins as catalysts.

Classification

1-Chloro-2-methylbutan-2-ol belongs to the category of halogenated alcohols, specifically tertiary alcohols due to the presence of a tertiary carbon atom bonded to the hydroxyl group. It is also classified under chlorinated compounds, which are significant in organic synthesis and industrial chemistry.

Synthesis Analysis

Methods

The synthesis of 1-chloro-2-methylbutan-2-ol can be achieved through several methods:

  1. Chlorination of Alcohols: This method involves treating 2-methylbutan-2-ol with hydrochloric acid, leading to the substitution of the hydroxyl group with a chlorine atom.
  2. Continuous Flow Processes: Recent advancements include using continuous flow reactors with cation exchange resins, enhancing efficiency and reducing waste. In this method, 2-methyl-3-chloropropene reacts with water in a controlled environment, yielding high purity products with minimal byproducts .

Technical Details

The continuous flow method allows for precise control over reaction conditions, such as temperature and pressure, which can significantly influence yield and purity. The reaction typically occurs at temperatures ranging from 0°C to 45°C and employs flow rates that optimize reactant interaction without generating excessive waste .

Molecular Structure Analysis

Data

  • Molecular Formula: C5H11ClOC_5H_{11}ClO
  • Molecular Weight: Approximately 136.60 g/mol
  • Structural Features: Tertiary carbon center, allylic chloride functionality.
Chemical Reactions Analysis

Reactions

1-Chloro-2-methylbutan-2-ol can participate in several chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of different alcohols.
  2. Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  3. Reduction: The compound can be reduced to yield corresponding hydrocarbons.

Technical Details

The nucleophilic substitution reactions typically utilize sodium hydroxide in aqueous solutions, while oxidation reactions might employ potassium permanganate or chromium trioxide under acidic conditions.

Mechanism of Action

The mechanism by which 1-chloro-2-methylbutan-2-ol reacts involves its dual role as both an electrophile and a nucleophile:

  1. Formation of Carbocation: In nucleophilic substitution reactions (SN1 mechanism), the chlorine atom leaves, forming a carbocation intermediate.
  2. Nucleophilic Attack: A nucleophile then attacks the carbocation, leading to the formation of new products.

This mechanism is influenced by the stability of the carbocation formed during the reaction process .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically colorless liquid.
  • Boiling Point: Approximately 120°C.
  • Density: About 1.0 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic carbon chain.

Relevant Data or Analyses

The compound's reactivity is significant due to its functional groups, allowing it to participate in various organic transformations relevant for synthetic applications.

Applications

1-Chloro-2-methylbutan-2-ol has several scientific uses:

  1. Organic Synthesis: It serves as an intermediate in synthesizing other chlorinated compounds and alcohols.
  2. Pharmaceutical Development: Investigated for potential biological activity, contributing to drug synthesis.
  3. Industrial Applications: Utilized in producing fragrances and flavoring agents due to its unique chemical properties.
Synthesis Methodologies and Optimization [3] [4] [7]

Catalytic Hydrolysis of Chlorinated Alkenes

The synthesis of 1-chloro-2-methylbutan-2-ol primarily proceeds through the acid-catalyzed hydrolysis of chlorinated alkene precursors. This transformation leverages the inherent reactivity of alkenyl chlorides toward nucleophilic attack under acidic conditions. The reaction mechanism involves an initial protonation of the alkene moiety, generating a carbocation intermediate that subsequently undergoes nucleophilic addition by water. This step is followed by chloride migration or proton transfer to yield the final chlorohydrin structure. The process exhibits significant regioselectivity challenges, as the unsymmetrical nature of the alkene precursor can lead to isomeric byproducts if reaction parameters are not carefully optimized [3].

Critical parameters influencing yield and selectivity include:

  • Catalyst concentration: Higher acid concentrations accelerate reaction rates but increase risks of polymerization and decomposition
  • Temperature profile: Optimal range typically falls between 30-60°C to balance kinetics against thermal degradation
  • Water stoichiometry: Controlled excess (typically 2-5 molar equivalents) ensures complete conversion while minimizing byproduct formation

The conventional industrial approach employs homogeneous catalysts like sulfuric acid at concentrations of 70-80%, achieving moderate yields (65-75%) but generating substantial acidic wastewater requiring neutralization and disposal. This method also suffers from equipment corrosion issues necessitating specialized metallurgy (e.g., glass-lined reactors or Hastelloy), significantly increasing capital expenditure [1].

Continuous-Flow Reaction Systems with Solid Acid Catalysts

Revolutionary advancements in continuous-flow technology utilizing solid acid catalysts address key limitations of traditional batch processes. The patent CN102229522B details a system where cation exchange resins (typically sulfonated polystyrene matrices) are packed into tubular reactors (0.1-100 m length × 0.1-0.5 m diameter). This configuration enables the continuous reaction of 2-methyl-3-chloropropene with water at precisely controlled flow rates (0.5-20 kg/h alkene, 1-100 L/h water) under mild conditions (0-45°C) [1] [3].

Table 1: Continuous-Flow System Parameters for 1-Chloro-2-methyl-2-propanol Synthesis

ParameterOptimal RangeEffect on Reaction
Catalyst Bed Length20-50 mLonger beds increase contact time but raise backpressure
Reactor Diameter0.2-0.4 mDiameter affects flow dynamics and mixing efficiency
Temperature25-40°CHigher temperatures increase rate but reduce selectivity
Alkenyl Chloride Flow5-15 kg/hMatched to catalyst capacity to prevent breakthrough
Water Flow Rate20-60 L/hEnsures stoichiometric excess without dilution penalties

The continuous-flow system provides multiple advantages:

  • Precise residence time control (minutes vs. hours in batch) minimizes over-reaction
  • Instant quenching of the reaction mixture upon exit prevents degradation
  • Integrated cooling jackets maintain isothermal conditions throughout the reactor
  • Inherent scalability through numbering up rather than scaling up

Product isolation involves simple phase separation where the organic layer (containing the product) separates from aqueous effluent, followed by optional drying and distillation. The aqueous phase emerges near-neutral pH, eliminating acidic wastewater streams associated with homogeneous catalysis [1].

Green Chemistry Approaches for Reduced Byproduct Formation

Solid-acid continuous-flow systems exemplify green engineering principles by fundamentally redesigning chemical processes for environmental sustainability. The cation exchange resin catalyst demonstrates exceptional reusability profiles, maintaining activity over >100 reaction cycles with minimal leaching of sulfonic acid groups. This durability transforms catalyst consumption from a recurrent operating cost into a minor capital consideration [3].

Table 2: Environmental Metrics Comparison for Chlorohydrin Synthesis Methods

ParameterTraditional H₂SO₄ ProcessSolid Acid Continuous-Flow
Acid Wastewater8-10 L/kg product<0.5 L/kg product
E-Factor5.21.8
Process Mass Intensity12.74.3
Catalyst Consumption0.3 kg/kg product0.005 kg/kg product (makeup)
Energy DemandHigh (distillation intensive)Moderate (ambient pressure operation)

The atom economy of the hydrolysis reaction is intrinsically high (theoretical 100% as HCl addition occurs across the double bond). However, realization of this potential requires minimization of competing reactions, particularly oligomerization and ether formation. The continuous-flow system achieves this through precise stoichiometric control, with typical isolated yields of 85-92% GC purity – a 15-25% improvement over batch methods. This yield enhancement directly reduces raw material consumption per unit product, lowering the overall carbon footprint of the synthesis [1] [3].

Comparative Analysis of Batch vs. Continuous Synthesis Efficiency

Process intensification through continuous manufacturing delivers transformative efficiency gains across multiple metrics. Batch processes for chlorohydrin synthesis typically require 4-8 hour reaction times followed by multistep workup (neutralization, washing, separation, drying, distillation). In contrast, the continuous-flow system accomplishes the transformation in 2-15 minutes residence time with integrated product separation [1].

Key performance indicators demonstrate clear advantages:

  • Space-time yield: 5.2 kg·L⁻¹·h⁻¹ (continuous) vs. 0.8 kg·L⁻¹·h⁻¹ (batch)
  • Labor productivity: 1 operator manages multiple continuous reactors vs. intensive manual batch operations
  • Capital utilization: Continuous reactors operate 8,000+ hours annually vs. 1,500-2,000 for batch equipment
  • Quality consistency: Relative standard deviation of product purity <1.5% (continuous) vs. 3-8% (batch)

The operational flexibility of continuous systems allows rapid adaptation to production rate changes through flow adjustment rather than equipment modification. This responsiveness reduces inventory requirements and enables just-in-time manufacturing. While batch reactors retain advantages for small-volume specialty chemicals, continuous-flow dominates for products like 1-chloro-2-methylbutan-2-ol with established markets requiring consistent, multi-ton annual production. The payback period for continuous systems typically falls below 24 months when factoring in yield improvements, reduced waste disposal costs, and lower energy consumption [1] [3].

Table 3: Economic and Efficiency Comparison of Synthesis Methods

Performance MetricBatch ProcessContinuous Process
Annual Capacity500 tons (single train)5,000+ tons (single line)
Reaction Time4-8 hours2-15 minutes
Yield (Isolated)65-75%85-92%
Purity Consistency92±3%98±0.5%
Waste Treatment Cost15-20% production cost<5% production cost
Energy ConsumptionHigh (heating/cooling cycles)Moderate (steady-state operation)

Properties

CAS Number

74283-48-0

Product Name

1-chloro-2-methylbutan-2-ol

IUPAC Name

1-chloro-2-methylbutan-2-ol

Molecular Formula

C5H11ClO

Molecular Weight

122.59 g/mol

InChI

InChI=1S/C5H11ClO/c1-3-5(2,7)4-6/h7H,3-4H2,1-2H3

InChI Key

ZQZXWCZCICKWEQ-UHFFFAOYSA-N

SMILES

CCC(C)(CCl)O

Canonical SMILES

CCC(C)(CCl)O

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